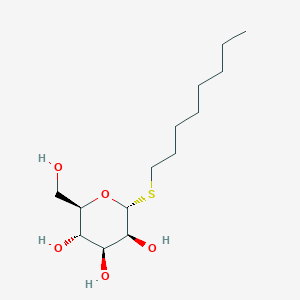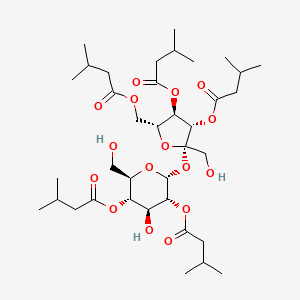
2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AKOS040763198: 2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose , is a synthetic natural compound with a molecular formula of C37H62O16 and a molecular weight of 762.88 g/mol . This compound is entrenched in the research of natural compounds and has a variety of applications in studying multifarious maladies.
Métodos De Preparación
The synthesis of 2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose involves multiple steps of esterification reactions. The primary synthetic route includes the esterification of sucrose with 3-methylbutanoic acid under specific reaction conditions. The industrial production methods for this compound are not widely documented, but typically involve large-scale esterification processes with stringent control over reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The ester groups in the compound can undergo substitution reactions with nucleophiles to form substituted products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose: has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying esterification and substitution reactions.
Biology: The compound is utilized in research related to carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the synthesis of various fine chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s ester groups can interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate carbohydrate metabolism and enzyme activity .
Comparación Con Compuestos Similares
2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose: can be compared with other similar compounds such as:
- 2,3,4,6-Tetra-O-acetyl-D-glucopyranose
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 2,3,4,6-Tetra-O-methyl-D-glucopyranose
These compounds share similar structural features but differ in the nature of their ester groups. The uniqueness of 2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose lies in its specific ester groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C37H62O16 |
|---|---|
Peso molecular |
762.9 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3,5-bis(3-methylbutanoyloxy)oxan-2-yl]oxy-5-(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]methyl 3-methylbutanoate |
InChI |
InChI=1S/C37H62O16/c1-19(2)11-26(40)46-17-25-33(49-28(42)13-21(5)6)35(51-30(44)15-23(9)10)37(18-39,52-25)53-36-34(50-29(43)14-22(7)8)31(45)32(24(16-38)47-36)48-27(41)12-20(3)4/h19-25,31-36,38-39,45H,11-18H2,1-10H3/t24-,25-,31+,32-,33-,34-,35+,36-,37+/m1/s1 |
Clave InChI |
BPEAFRRQIZTAFP-FIDYUFFFSA-N |
SMILES isomérico |
CC(C)CC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CC(C)C)O)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C |
SMILES canónico |
CC(C)CC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)OC(=O)CC(C)C)O)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)
![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)
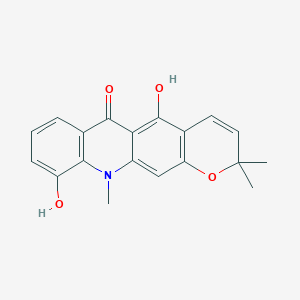
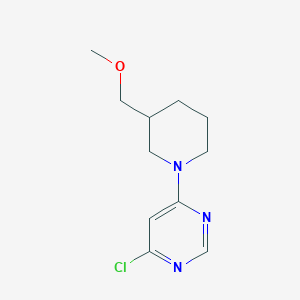
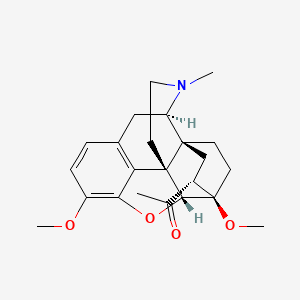
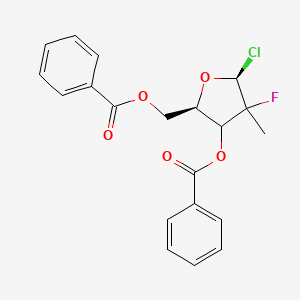

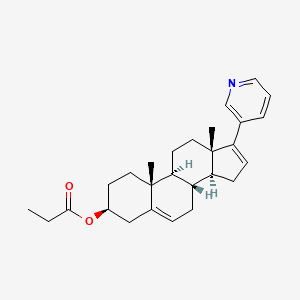
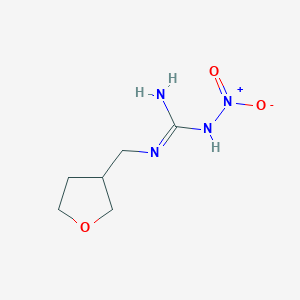
![4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid](/img/structure/B13436286.png)
